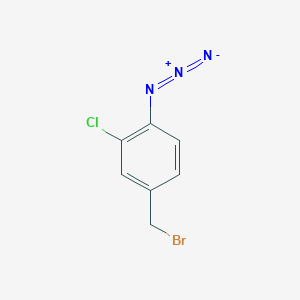
4-Azido-3-chlorobenzyl bromide
描述
4-Azido-3-chlorobenzyl bromide: is an organic compound with the molecular formula C₇H₅BrClN₃ and a molecular weight of 246.49 g/mol It is a heterocyclic organic compound that features an azido group (-N₃) and a bromomethyl group (-CH₂Br) attached to a chlorobenzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-3-chlorobenzyl bromide typically involves the azidation of 3-chlorobenzyl bromide. One common method is the nucleophilic substitution reaction where sodium azide (NaN₃) is used as the azide source. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity starting materials, optimizing reaction conditions for maximum yield, and implementing safety measures due to the potentially explosive nature of azides.
化学反应分析
Types of Reactions:
Nucleophilic Substitution: The azido group in 4-Azido-3-chlorobenzyl bromide can participate in nucleophilic substitution reactions, replacing the bromine atom with various nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of various substituted azides.
Reduction: Formation of primary amines.
Oxidation: Formation of benzoic acid derivatives.
科学研究应用
Chemistry: 4-Azido-3-chlorobenzyl bromide is used as an intermediate in organic synthesis, particularly in the preparation of other azido compounds and as a precursor for the synthesis of amines .
Biology and Medicine: In biological research, azido compounds are often used in click chemistry for bioconjugation and labeling of biomolecules. The azido group can react with alkynes in the presence of a copper catalyst to form stable triazole linkages .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and pharmaceuticals .
作用机制
The mechanism of action of 4-Azido-3-chlorobenzyl bromide primarily involves its reactivity as an azido compound. The azido group is highly nucleophilic and can participate in various substitution reactions. In biological systems, the azido group can be used for bioorthogonal labeling, where it selectively reacts with specific functional groups without interfering with other biological processes .
相似化合物的比较
- 3-Azido-4-chlorobenzyl bromide
- 4-Azido-2-chlorobenzyl bromide
- 4-Azido-3-bromobenzyl chloride
Comparison: 4-Azido-3-chlorobenzyl bromide is unique due to the specific positioning of the azido and bromomethyl groups on the chlorobenzene ring. This positioning can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to its isomers, this compound may exhibit different reactivity patterns and applications due to steric and electronic effects .
属性
IUPAC Name |
1-azido-4-(bromomethyl)-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c8-4-5-1-2-7(11-12-10)6(9)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLVILKXNKDWCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467306 | |
| Record name | 4-AZIDO-3-CHLOROBENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193887-70-6 | |
| Record name | 4-AZIDO-3-CHLOROBENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B65748.png)
![5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B65755.png)

![Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B65764.png)


![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)
![Tris[bis(trifluoromethylsulfonyl)amino] ytterbium](/img/structure/B65772.png)





